![molecular formula C14H21N3 B2824218 4-cyclopropylidene-1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperidine CAS No. 2097897-83-9](/img/structure/B2824218.png)
4-cyclopropylidene-1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperidine
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Description
4-cyclopropylidene-1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Applications
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and demonstrated potent bacterial biofilm inhibition and MurB enzyme inhibition activities. These compounds exhibited significant antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans, with one compound showing better biofilm inhibition activities than the reference drug Ciprofloxacin. The inhibitory activity against MRSA and VRE bacterial strains was also studied, indicating these compounds' potential in addressing antibiotic resistance issues (Mekky & Sanad, 2020).
Antitumor and Cytotoxic Activities
Research into the metabolic targeting of cancer cells has identified compounds capable of inhibiting oxidative phosphorylation in conjunction with dimethyl α-ketoglutarate to effectively kill cancer cells, highlighting a metabolic vulnerability in human cancer cells that can be exploited therapeutically. This combination therapy showed significant antineoplastic effects both in vitro and in vivo, indicating a novel approach to cancer treatment (Sica et al., 2019).
Enzyme Inhibition
A detailed study on the synthesis and biological evaluation of α, β-unsaturated ketones and their corresponding fused pyridines has shown these compounds to possess significant antiviral and cytotoxic activities, with some demonstrating broad spectrum antitumor activity. This suggests their utility in developing new therapeutic agents against various diseases, including cancers (El-Subbagh et al., 2000).
Molecular Interaction Studies
The interaction of specific antagonists with the CB1 cannabinoid receptor has been explored, providing insights into the mechanism of action and the potential for designing selective receptor modulators. This research contributes to the understanding of receptor-ligand interactions and could inform the development of new drugs targeting the endocannabinoid system (Shim et al., 2002).
properties
IUPAC Name |
4-cyclopropylidene-1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11-14(9-16(2)15-11)10-17-7-5-13(6-8-17)12-3-4-12/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGRLMCGWDRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(=C3CC3)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine |
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